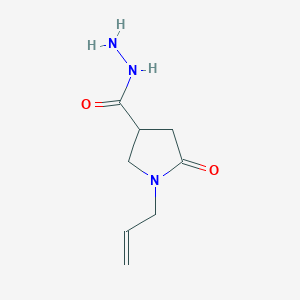

1-Allyl-5-oxopyrrolidine-3-carbohydrazide

Beschreibung

Eigenschaften

IUPAC Name |

5-oxo-1-prop-2-enylpyrrolidine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-2-3-11-5-6(4-7(11)12)8(13)10-9/h2,6H,1,3-5,9H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSRVGXJBPOARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC(CC1=O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization Approach

Another synthetic approach involves the cyclization of 2-methylenesuccinic acid with various amines, including aliphatic and heterocyclic amines, under heating conditions. This reaction can be performed either solvent-free or in refluxing ethanol or isopropanol with catalytic amounts of glacial acetic acid to promote cyclization and improve regioselectivity.

Industrial Scale-Up Considerations

Industrial synthesis typically adapts the laboratory procedures with optimization of:

- Reaction temperature to balance reaction rate and selectivity.

- Choice of solvent to improve solubility and ease of purification.

- Catalyst concentration (e.g., acetic acid) to enhance yield.

- Purification methods such as recrystallization from ethanol/water mixtures or column chromatography to achieve high purity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Hydrazide Formation | Hydrazine hydrate, 1-allyl-5-oxopyrrolidine-3-carboxylic acid | Methanol or MeOH/1,4-dioxane | Reflux (65-80°C) | 8–17 hours | 50–75% | Longer reflux improves conversion |

| Allylation (if needed) | Allyl bromide, K₂CO₃ | DMF | Reflux or 80-100°C | 6–12 hours | 60–70% | Base catalysis essential for substitution |

| Cyclization | 2-Methylenesuccinic acid + amines + HOAc | EtOH or i-PrOH | Reflux (78-82°C) | 4–8 hours | 65–80% | Glacial acetic acid improves regioselectivity |

Advanced Synthetic Techniques

One-Pot Cascade Reactions: Combining allylation and cyclization steps in a single reaction vessel using bifunctional catalysts (e.g., Pd/C with acid additives) reduces purification steps and improves overall efficiency.

Microwave-Assisted Synthesis: Application of microwave irradiation accelerates hydrazide formation, reducing reaction times from 24 hours to approximately 2 hours and improving yields by 15–20%.

Flow Chemistry: Continuous flow reactors enable precise control of reaction parameters, minimize intermediate degradation, and allow oxygen-sensitive intermediates to be handled efficiently, enhancing reproducibility and scalability.

Purification and Characterization

Purification is typically achieved through recrystallization using ethanol/water mixtures or by chromatographic techniques such as column chromatography on silica gel. The compound’s purity and identity are confirmed by:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in DMSO-d₆, showing characteristic chemical shifts corresponding to the pyrrolidine ring, allyl moiety, and carbohydrazide protons and carbons.

Fourier Transform Infrared (FT-IR) Spectroscopy: Detection of characteristic carbonyl (C=O) stretches near 1700 cm⁻¹ and NH stretches indicative of hydrazide groups.

Mass Spectrometry (MS): Confirming molecular ion peaks consistent with molecular weight (~199.20 g/mol).

Melting Point Determination: Typically in the range consistent with literature values, confirming compound identity and purity.

Summary of Research Findings on Preparation

The presence of the allyl group influences solubility and reactivity, favoring organic solvents like ethanol and dimethyl sulfoxide for both synthesis and purification.

Reaction yields are sensitive to reaction time and temperature; longer reflux times and optimized catalyst amounts enhance yield and regioselectivity.

Hydrazide formation is the rate-limiting step and benefits significantly from microwave-assisted synthesis.

One-pot and flow chemistry methods are emerging as efficient alternatives to classical stepwise syntheses, offering improved scalability and reduced waste.

Purity and stereochemical integrity are validated by chiral HPLC, optical rotation, and vibrational circular dichroism when asymmetric syntheses are performed.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Allyl-5-oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the carbohydrazide group under mild conditions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Allyl-5-oxopyrrolidine-3-carbohydrazide has the molecular formula and features a pyrrolidine ring with an allyl group and a carbohydrazide moiety. Its structure allows for diverse chemical reactivity, making it suitable for various applications in drug development and synthesis.

Biological Applications

1. Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor properties. A study demonstrated that these derivatives showed comparable efficacy to established antitumor agents, suggesting their potential as candidates for cancer therapy . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies have shown that modifications of the 5-oxopyrrolidine core can lead to compounds with enhanced anti-inflammatory activity, making them promising candidates for treating inflammatory diseases .

3. Antibacterial Activity

Recent investigations into the antibacterial properties of novel derivatives derived from this compound revealed promising results against various bacterial strains. These findings indicate the potential for developing new antibiotics based on this scaffold .

Synthetic Applications

1. Synthetic Intermediates

this compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for further functionalization, making it a versatile building block in organic synthesis .

2. Ligand Development

The compound's ability to coordinate with metals has led to its use in developing ligands for catalysis. Metal complexes involving this compound have shown promise in catalyzing various organic transformations, including asymmetric reactions .

Case Study 1: Antitumor Derivatives

A series of derivatives synthesized from this compound were tested against human cancer cell lines. Results showed that certain modifications enhanced cytotoxicity significantly compared to the parent compound, highlighting the importance of structural optimization in drug design.

Case Study 2: Anti-inflammatory Mechanism

In a study examining the anti-inflammatory potential of derivatives, researchers found that specific substitutions on the pyrrolidine ring led to increased inhibition of pro-inflammatory cytokines in vitro. This case illustrates how chemical modifications can tailor biological activity.

Wirkmechanismus

The mechanism of action of 1-Allyl-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects: Aryl groups (e.g., 4-aminophenyl, 3-hydroxyphenyl) enhance polarity and hydrogen-bonding capacity compared to the allyl group, influencing solubility and intermolecular interactions .

- Synthesis: Most derivatives are synthesized via hydrazine-mediated reactions with ester or acid precursors. Aryl-substituted compounds often require reflux conditions in solvents like toluene or 2-propanol .

Antioxidant Activity

- 1-(5-Chloro-2-hydroxyphenyl) derivatives : Exhibited 1.5× higher DPPH radical scavenging activity than ascorbic acid. The chloro and hydroxyl groups enhance electron-donating capacity, critical for neutralizing free radicals .

Antibacterial Activity

- 1-(4-Substituted phenyl) derivatives : Demonstrated inhibitory effects against Bacillus subtilis and Escherichia coli. Hydrazone and azole moieties enhance membrane disruption and enzyme inhibition .

- 1-Allyl derivative : The allyl group’s hydrophobicity may improve membrane permeability, but activity depends on synergistic effects with the carbohydrazide group .

Physicochemical Properties

- Melting Points: Aryl-substituted derivatives (e.g., 214–215°C for 4-aminophenyl , 224–225°C for 2-hydroxyphenyl ) generally exhibit higher melting points than the allyl analog due to stronger intermolecular forces.

- Solubility: Polar substituents (e.g., hydroxyl, amino) improve aqueous solubility, while the allyl group may favor organic solvents like ethanol or DMSO .

Biologische Aktivität

1-Allyl-5-oxopyrrolidine-3-carbohydrazide is a heterocyclic organic compound with the molecular formula C8H13N3O2. It features a pyrrolidine ring with an allyl group, a keto group at the 5-position, and a carbohydrazide group at the 3-position. This unique structure grants it various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound undergoes several chemical reactions, including oxidation, reduction, and substitution. These reactions allow for the formation of various derivatives that can exhibit different biological activities. The mechanism of action typically involves interaction with specific enzymes and receptors, where it can act as an inhibitor or modulator. For instance, it may inhibit enzyme activity by binding to active sites or modulate receptor activity influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives of this compound. Notably, compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Case Study:

In vitro studies demonstrated that certain derivatives reduced A549 cell viability significantly compared to control groups. For example, compounds with specific substitutions (like 4-chlorophenyl and 4-bromophenyl) exhibited enhanced anticancer activity, with reductions in cell viability to 64% and 61%, respectively .

| Compound | Substitution | Cell Viability (%) |

|---|---|---|

| Control | - | 100 |

| Compound 6 | 4-chlorophenyl | 64 |

| Compound 7 | 4-bromophenyl | 61 |

| Compound 8 | 4-dimethylamino phenyl | Notable Activity |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Derivatives have been tested against multidrug-resistant strains of Staphylococcus aureus and other pathogens, showing promising results.

Case Study:

In a screening for antimicrobial activity, certain derivatives exhibited effective inhibition against resistant strains, indicating their potential as lead compounds for developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of these compounds is heavily influenced by their structural characteristics. Variations in substituents at different positions on the pyrrolidine ring can lead to significant differences in potency and selectivity.

Key Findings:

Q & A

Q. Basic

- In vitro antibacterial assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Hydrazide derivatives with electron-withdrawing substituents (e.g., -NO₂) show enhanced activity due to increased membrane permeability .

- Structure-activity relationship (SAR) analysis : Correlate substituent electronic properties (Hammett σ constants) with bioactivity. For example, 4-nitrophenyl derivatives exhibit MIC values of 8–16 µg/mL .

How can computational tools streamline the design of novel 5-oxopyrrolidine derivatives?

Q. Advanced

- Reaction path search : Quantum chemical calculations (DFT) predict transition states and intermediates, reducing trial-and-error in optimizing allylation or cyclization steps .

- Data-driven optimization : Machine learning models trained on reaction databases (e.g., Reaxys) identify optimal solvent/base combinations. For instance, ICReDD’s platform integrates computational predictions with high-throughput experimentation to narrow conditions 10× faster .

- Molecular docking : Predict binding affinities of carbohydrazide derivatives to bacterial enzyme targets (e.g., DNA gyrase) to prioritize synthesis .

How should researchers resolve contradictions in spectral data (e.g., NMR) for structurally similar pyrrolidine derivatives?

Q. Advanced

- 2D NMR techniques : Use HSQC and HMBC to assign overlapping proton signals. For example, distinguishing between allyl protons and pyrrolidine CH₂ groups .

- X-ray crystallography : Resolve ambiguous NOE correlations by determining crystal structures. In methyl 3-aryl-5-oxopyrrolidine-2-carboxylates, crystallography confirmed the (2R*,3R*) configuration .

- Dynamic NMR (DNMR) : Analyze coalescence temperatures for rotameric equilibria in hydrazide moieties .

What strategies improve reaction efficiency in multi-step syntheses of 5-oxopyrrolidine derivatives?

Q. Advanced

- One-pot cascades : Combine allylation and cyclization steps using bifunctional catalysts (e.g., Pd/C with acid additives) to reduce purification .

- Microwave-assisted synthesis : Accelerate reaction times (e.g., 2 hours vs. 24 hours conventional) for hydrazide formation, improving yields by 15–20% .

- Flow chemistry : Continuous processing minimizes intermediate degradation, particularly for oxygen-sensitive intermediates .

How are stereochemical outcomes validated in asymmetric syntheses of pyrrolidine derivatives?

Q. Basic

- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H; retention times correlate with absolute configuration .

- Optical rotation comparison : Match experimental [α]D values with literature data for known enantiomers .

- Vibrational circular dichroism (VCD) : Confirm configuration by comparing experimental and computed spectra .

What high-throughput approaches facilitate the synthesis of carbohydrazide libraries?

Q. Advanced

- Parallel solution-phase synthesis : Use automated liquid handlers to prepare 24+ derivatives simultaneously, as demonstrated for 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides .

- Solid-phase extraction (SPE) : Rapid purification of intermediates using catch-and-release resins (e.g., sulfonic acid-functionalized silica) .

- Design of Experiments (DoE) : Statistically optimize reaction variables (e.g., equivalents, temperature) via Plackett-Burman or Box-Behnken designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.